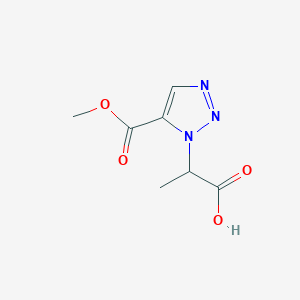
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid
Descripción general
Descripción
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique properties to the compound, making it a valuable target for various synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxycarbonyltriazol-1-yl)propanoic acid typically involves a copper-free Huisgen cycloaddition reaction. This reaction is a 1,3-dipolar cycloaddition between an azide and an alkyne, leading to the formation of the triazole ring. The key step in the synthesis is the cycloaddition between N-(1,3-diazido-2-(azidomethyl)propan-2-yl)-4-methylbenzenesulfonamide and dimethyl acetylenedicarboxylate . The reaction is carried out under mild conditions and provides a good yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic or basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the triazole ring, while substitution reactions can introduce new functional groups to the compound.
Aplicaciones Científicas De Investigación
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its triazole ring, which is known to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(5-methoxycarbonyltriazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate): A compound with a similar triazole structure but with additional functional groups.
Phenylboronic pinacol esters: Compounds that share some chemical properties and are used in similar applications.
Uniqueness
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid is unique due to its specific triazole ring structure and the presence of the methoxycarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H9N3O4 |
|---|---|
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c1-4(6(11)12)10-5(3-8-9-10)7(13)14-2/h3-4H,1-2H3,(H,11,12) |
Clave InChI |
XQSRVVBMKOECGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N1C(=CN=N1)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

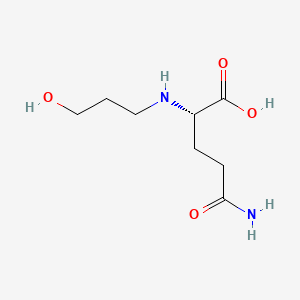
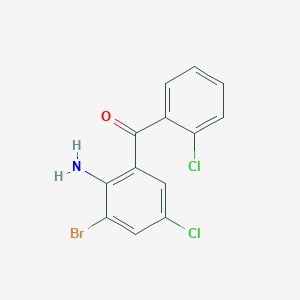
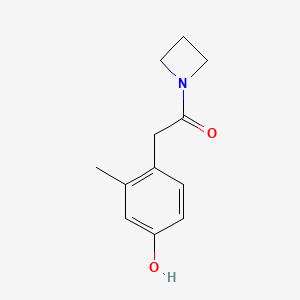
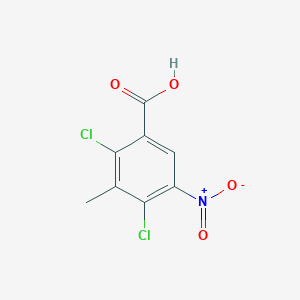
![N-{2-[(Dimethylsulfamoyl)amino]ethyl}acetamide](/img/structure/B8637911.png)
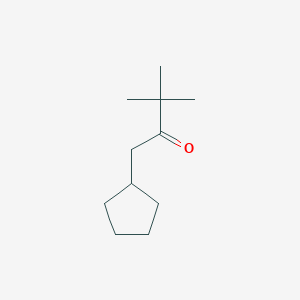

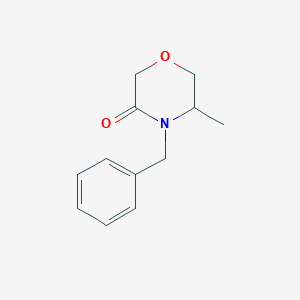
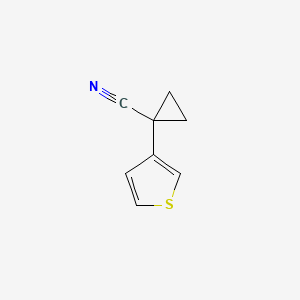
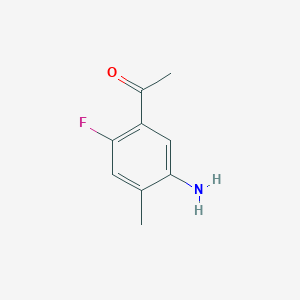
![Tert-butyl(4-chloro-2-{[3-(morpholin-4-ylcarbonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8637960.png)
![Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]-](/img/structure/B8637969.png)
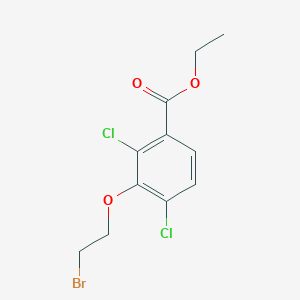
![n-Cyclohexyl-1h-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B8637981.png)
